REACTION_CXSMILES
|
[CH2:1]([C:4]1[C:17]2[C:8](=[CH:9][C:10]3[C:15]([CH:16]=2)=[CH:14][CH:13]=[CH:12][CH:11]=3)[CH:7]=[CH:6][CH:5]=1)[CH:2]=C.[CH3:18]CCCCC>[Pd]>[CH:1]([C:4]1[C:17]2[C:8](=[CH:9][C:10]3[C:15]([CH:16]=2)=[CH:14][CH:13]=[CH:12][CH:11]=3)[CH:7]=[CH:6][CH:5]=1)([CH3:18])[CH3:2]
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Name
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1-(2-propenyl) anthracene
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Quantity
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10 g
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Type
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reactant
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Smiles
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C(C=C)C1=CC=CC2=CC3=CC=CC=C3C=C12
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Name
|
|
Quantity
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200 mL
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Type
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reactant
|
Smiles
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CCCCCC
|
Name
|
|
Quantity
|
0.2 g
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Type
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catalyst
|
Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the bottle flushed three times with hydrogen
|
Type
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CUSTOM
|
Details
|
after 3 days
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Duration
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3 d
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Type
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FILTRATION
|
Details
|
The mixture was filtered
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Type
|
CUSTOM
|
Details
|
evaporated to an oil
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Type
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CUSTOM
|
Details
|
chromatographed on basic alumina with hexane
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Type
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WASH
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Details
|
The mixture was washed with a 10:1 mixture of hexane and benzene
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Type
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DISTILLATION
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Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
to recover a fraction of pure isopropyl anthracene having a melting point of 36°-36.5° C.
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)C1=CC=CC2=CC3=CC=CC=C3C=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |